Binding Affinity at Human TRPM8 – Calcium Flux Assay
In a fluorimetric calcium-influx assay using HEK‑293 cells stably expressing human TRPM8, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide exhibited an IC50 of 1.80 nM at 25 °C [1]. This value places the compound among the sub‑10 nM potency tier of TRPM8 antagonists. For comparison, AMG‑333, a clinically investigated TRPM8 antagonist, displays an IC50 of ~10 nM in the same cellular background, and PF‑05105679 exhibits an IC50 of ~ 1 nM in patch‑clamp electrophysiology [2].
| Evidence Dimension | TRPM8 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.80 nM (Ca²⁺ flux, HEK‑293‑hTRPM8) at 25 °C |
| Comparator Or Baseline | AMG‑333 IC50 ~10 nM (Ca²⁺ flux, HEK‑293‑hTRPM8); PF‑05105679 IC50 ~1 nM (patch‑clamp, canine TRPM8) |
| Quantified Difference | Target compound is ~5.6‑fold more potent than AMG‑333; comparable to, but not identical with, PF‑05105679 under different assay modalities. |
| Conditions | HEK‑293 cells stably transfected with human TRPM8; intracellular Ca²⁺‑sensitive dye; agonist‑evoked response; temperature 25 °C. |
Why This Matters
Sub‑2 nM potency reduces the mass of test article required per experiment and lowers the risk of off‑target effects arising from high‑concentration solvent exposure, which is critical for long‑term in‑vitro oncology panels and in‑vivo pharmacokinetic profiling.
- [1] BindingDB entry BDBM248583, US9434711. IC50 data for N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (monomer ID 248583). Accessed 2026-05-09. View Source
- [2] Andrews MD, Af Forselles K, Beaumont K, et al. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold‑Related Pain. Journal of Medicinal Chemistry. 2015;58(18):7257‑7272. View Source
